molecular formula C11H14N2O2 B2883024 Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate CAS No. 2411288-03-2

Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2883024
CAS No.: 2411288-03-2
M. Wt: 206.245
InChI Key: DWTKQINOSRVUQO-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate” is a chemical compound with the CAS Number: 2411288-03-2 . It has a molecular weight of 206.24 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, and vapor pressure are not provided in the search results .

Scientific Research Applications

Antibacterial Agents

A study by Bouzard et al. (1992) explored the synthesis and structure-activity relationships of fluoronaphthyridines, including derivatives similar to methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate, as potential antibacterial agents. Their findings indicated certain substituents on the naphthyridine ring could significantly enhance antibacterial activity both in vitro and in vivo, highlighting the potential of these compounds in therapeutic applications against bacterial infections (Bouzard et al., 1992).

Neuroprotective Agents

Research by de los Ríos et al. (2010) synthesized and evaluated 1,8-naphthyridine derivatives for their inhibitory activity on cholinesterases and neuroprotective profile. One particular compound, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate, demonstrated significant neuroprotective properties in cellular models stressed with neurotoxic agents, making it a promising candidate for further investigation in neurodegenerative diseases such as Alzheimer's (de los Ríos et al., 2010).

Organic Synthesis and Catalysis

Verma et al. (2013) described an efficient, silver-catalyzed method for the synthesis of highly functionalized naphthyridines, including structures akin to this compound. This method showcased the versatility of naphthyridines in organic synthesis, providing a pathway to a variety of complex organic molecules that could be used in further chemical, pharmaceutical, and material science research (Verma et al., 2013).

Antagonistic Activities

A study by Natsugari et al. (1999) investigated axially chiral 1,7-naphthyridine-6-carboxamide derivatives, structurally related to the compound , for their NK1 antagonistic activities. These compounds were found to have significant in vitro and in vivo activities, suggesting potential applications in treating conditions related to the tachykinin receptor, such as bladder function disorders (Natsugari et al., 1999).

Properties

IUPAC Name

methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-7-9(11(14)15-2)6-8-4-3-5-12-10(8)13-7/h6H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTKQINOSRVUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CCCNC2=N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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